1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-7-9-15(10-8-14)18-13-19(20-6-3-11-26-20)24(23-18)21(25)16-4-2-5-17(22)12-16/h2-12,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCSMRJYXITHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a furan ring and chlorobenzoyl moiety, suggests diverse pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN2O2
- Molecular Weight : 364.83 g/mol
- IUPAC Name : (3-chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent research indicates that pyrazole derivatives exhibit significant anticancer effects. The compound has shown effectiveness against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Modulation of Bcl-2 family proteins |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties:
- In Vitro Studies : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages.
- Potential Applications : This activity suggests its use in treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains:
- Bacteria Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Equivalent to Methicillin |
| Escherichia coli | 64 | Comparable to Ciprofloxacin |
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 12.5 µM. The study highlighted that treatment led to increased levels of apoptotic markers, indicating effective induction of cell death. -
Case Study on Anti-inflammatory Effects :
In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a marked decrease in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with pyrazole derivatives exhibit significant antimicrobial properties. For instance, pyrazoline derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivatives, which demonstrated promising antimicrobial activities against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. A series of pyrazole compounds were tested for anti-inflammatory activity, showing potential as therapeutic agents in treating inflammatory diseases. The mechanisms typically involve the inhibition of pro-inflammatory cytokines and enzymes .
3. Analgesic and Antipyretic Properties
In addition to anti-inflammatory effects, certain pyrazole derivatives have been evaluated for analgesic (pain-relieving) and antipyretic (fever-reducing) activities. These compounds can potentially serve as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs), offering similar benefits with potentially fewer side effects .
Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Sciences Review evaluated several synthesized pyrazole derivatives for their antimicrobial activity against various pathogens. Among these, 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole showed notable inhibition against Staphylococcus aureus and Escherichia coli .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory models, this compound was administered to mice subjected to induced inflammation. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Oxidation of the Dihydropyrazole Ring
The 4,5-dihydro-1H-pyrazole (pyrazoline) ring undergoes oxidation to form a fully aromatic pyrazole structure. This reaction is critical for enhancing stability and modulating electronic properties.
Mechanism :
-
Potassium persulfate (K₂S₂O₈) acts as a strong oxidizer, removing two hydrogen atoms from the dihydropyrazole ring to generate aromaticity .
-
Acidic conditions stabilize intermediates and prevent side reactions.
Nucleophilic Acyl Substitution at the Chlorobenzoyl Group
The electron-deficient carbonyl group adjacent to the chlorine atom facilitates nucleophilic substitution reactions.
| Reaction | Nucleophile | Conditions | Product | Source |
|---|---|---|---|---|
| Hydrolysis | H₂O/OH⁻ | Reflux in NaOH/EtOH | 3-Chlorobenzoic acid derivative | |
| Aminolysis | NH₃/RNH₂ | Room temperature, polar solvent | Amide or substituted amide derivatives |
Key Findings :
-
Hydrolysis under basic conditions replaces the chlorobenzoyl group with a hydroxyl group, forming a carboxylic acid.
-
Primary amines react selectively at the carbonyl carbon, yielding sulfonamide-linked analogs.
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position.
Regioselectivity :
-
Substituents on the furan ring direct electrophiles to the less hindered 5-position due to steric and electronic effects .
Functionalization via Pyrazole Nitrogen
The NH group in the pyrazole ring participates in alkylation and acylation reactions.
| Reaction | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hours | N-Methylpyrazole derivative | |
| Acylation | AcCl, Et₃N | DCM, 0°C, 2 hours | N-Acetylpyrazole derivative |
Limitations :
Cycloaddition Reactions
The furan ring and dihydropyrazole moiety enable participation in Diels-Alder and 1,3-dipolar cycloadditions.
Applications :
-
Cycloadditions expand the compound’s utility in synthesizing polycyclic architectures for drug discovery .
Reduction of the Dihydropyrazole Ring
Though less common, the dihydropyrazole ring can undergo further reduction under specific conditions.
| Reaction | Reducing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | EtOH, 50 psi, 6 hours | Fully saturated pyrrolidine analog |
Challenges :
-
Over-reduction may lead to ring-opening byproducts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Halogenated Aryl Groups : Chloro (Cl) and fluoro (F) substituents at aryl positions (e.g., 4-chlorophenyl or 4-fluorophenyl) enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
- Heterocyclic Moieties : Furan-2-yl groups (as in the target compound) correlate with anti-inflammatory activity, while thiophene derivatives exhibit antioxidant properties .
- Trifluoromethyl Groups : These improve metabolic stability and bioavailability, as seen in antipyretic/anti-inflammatory analogs .
Structural and Crystallographic Comparisons
- Crystal Packing : Compounds with halogen substituents (Cl, Br) show isostructural crystallinity but differ in intermolecular interactions. For example, chloro derivatives (e.g., compound 4 in ) exhibit tighter packing due to Cl’s higher electronegativity compared to bromo analogs .
- Conformational Flexibility : The dihydropyrazole core adopts a planar conformation in most analogs, but bulky substituents (e.g., trifluoromethyl) induce torsional strain, affecting binding site interactions .
Q & A
Q. What are the standard synthetic protocols for preparing 4,5-dihydro-1H-pyrazole derivatives with aryl substituents?
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example:
- Hydrazine hydrate reflux : Reacting (2E)-1-aryl-3-(substituted phenyl)prop-2-en-1-one with hydrazine hydrate in butyric acid under reflux (10–12 hours) yields pyrazoline derivatives .
- Vilsmeier–Haack reaction : Used to synthesize 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde intermediates from 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones .
- Solvent selection : Ethanol or DMF is often used for recrystallization to obtain pure single crystals for structural analysis .
Q. How are spectroscopic techniques applied to characterize this compound?
- NMR/IR : Protons on the pyrazole ring and substituents (e.g., 3-chlorobenzoyl, furan) are identified via <sup>1</sup>H/<sup>13</sup>C NMR. IR confirms carbonyl (C=O) and aromatic C-H stretches .
- X-ray crystallography : Determines dihedral angles between aromatic rings and pyrazole puckering parameters (e.g., envelope conformation with Q = 0.1957 Å and φ = 314.1°) .
Advanced Research Questions
Q. How do substituents (e.g., 3-chlorobenzoyl, furan-2-yl) influence biological activity in pyrazoline derivatives?
- Electron-withdrawing groups : The 3-chlorobenzoyl group enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., anticonvulsant targets like GABA receptors) .
- Heterocyclic moieties : The furan-2-yl group may contribute to π-π stacking interactions in biological systems, as seen in similar compounds with benzodioxolyl or trifluoromethylphenyl groups .
- Structure-activity relationship (SAR) : Compare analogs (e.g., 4-methylphenyl vs. 4-chlorophenyl) using in vitro assays to quantify potency differences .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
- Weak C–H⋯O bonds : Observed between phenyl rings and ketone groups, forming R2<sup>2</sup>(16) ring motifs .
- C–H⋯π interactions : Link dimeric units into columns along specific crystallographic axes, influencing packing efficiency .
- Hydrogen bonding : Hydroxy or carbonyl groups in derivatives like 5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole form O–H⋯N/O bonds, affecting solubility .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to receptors (e.g., carbonic anhydrase IX or prostaglandin synthases) using software like AutoDock. Compare docking scores with analogs (e.g., trifluoromethyl-substituted pyrazoles) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution at the 3-chlorobenzoyl site .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
Methodological Considerations
Q. How to resolve contradictions in biological data across pyrazoline analogs?
- Control experiments : Standardize assay conditions (e.g., IC50 measurements at fixed pH/temperature) .
- Meta-analysis : Compare datasets from structurally related compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl derivatives) to identify trends in substituent effects .
- Crystallographic validation : Correlate bioactivity with molecular conformation (e.g., twisted vs. planar aryl rings) .
Q. What strategies optimize yield in multi-step syntheses of complex pyrazolines?
- Microwave-assisted synthesis : Reduces reaction time for chalcone precursors (e.g., 30 minutes vs. 10 hours under reflux) .
- Protecting groups : Use tert-butyl or acetyl groups to prevent side reactions during cyclization .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
